molecular formula C12H12ClF3O B1315486 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane CAS No. 343968-74-1

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane

Cat. No.: B1315486
CAS No.: 343968-74-1
M. Wt: 264.67 g/mol
InChI Key: GMGVUMJAEIGGAL-UHFFFAOYSA-N
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Description

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane: is a chemical compound that belongs to the family of ketones. This compound is characterized by the presence of a chloro group, a trifluoromethylphenyl group, and a pentanone structure. It has been widely used in various fields of research, focusing on its physical, chemical, biological, and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane typically involves the reaction of 4-trifluoromethylbenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired ketone.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders and other diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 5-Chloro-1-oxo-1-(4-fluorophenyl)pentane
  • 5-Chloro-1-oxo-1-(4-methylphenyl)pentane
  • 5-Chloro-1-oxo-1-(4-chlorophenyl)pentane

Comparison: Compared to its analogs, 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Biological Activity

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane is a chemical compound characterized by its unique combination of functional groups, including a chloro group, a ketone, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C₁₂H₁₃ClF₃O, with a molecular weight of approximately 264.67 g/mol. This compound has garnered interest due to its potential biological activities, although comprehensive research on its specific mechanisms and effects remains limited.

The compound exhibits notable physical properties:

  • Boiling Point : Approximately 328.1 °C
  • Density : 1.229 g/cm³

These properties suggest a relatively stable nature under standard conditions, which may influence its biological interactions.

Currently, there is insufficient data regarding the specific biological mechanisms of action for this compound. However, the presence of the trifluoromethyl group enhances lipophilicity, potentially affecting how the compound interacts with biological membranes and targets within cells.

Biological Activity

Despite the lack of extensive studies directly addressing the biological activity of this compound, several observations can be made based on its structural characteristics:

  • Lipophilicity : The trifluoromethyl group is known to increase lipophilicity, which can enhance a compound's ability to penetrate lipid membranes and interact with cellular targets.
  • Potential Applications : Given its structural similarities to other biologically active compounds, it may possess properties that could be explored in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Chloro-2-pentanoneC₅H₉ClOShorter carbon chain; simpler structure
4-TrifluoromethylacetophenoneC₉H₇F₃OContains an acetophenone structure
5-Bromo-1-oxo-1-(4-trifluoromethylphenyl)pentaneC₁₂H₁₂BrF₃OSimilar structure but with bromine instead

The unique combination of halogenation and functional groups in this compound may contribute to distinct chemical properties and biological activities compared to these similar compounds.

Case Studies and Research Findings

While direct case studies on this compound are scarce, research on related compounds suggests potential pathways for exploration:

  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could be investigated for this compound.
  • Enzyme Inhibition : Research on halogenated compounds has shown potential for enzyme inhibition, particularly in cancer therapeutics. The substitution patterns in such compounds can significantly influence their interaction with enzymes involved in metabolic pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane to achieve high purity?

  • Methodological Answer : Start with small-scale reactions to optimize reaction parameters (e.g., temperature, solvent selection, and stoichiometry). Use column chromatography or recrystallization for purification. Monitor purity via HPLC or NMR, referencing standard spectra for validation. Evidence from BLD Pharm Ltd. indicates that commercial batches achieve ≥95% purity, suggesting rigorous post-synthesis purification protocols .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT-based simulations).
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Validate %C, %H, and %Cl against theoretical values.
    Impurity profiling should reference standards like those in , which detail chlorophenyl-related byproducts .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Work in a fume hood due to potential volatility. Waste disposal must follow hazardous chemical protocols, as outlined in for structurally similar ketones .

Advanced Research Questions

Q. How can spectroscopic data discrepancies between experimental and computational models be resolved?

  • Methodological Answer : Perform cross-validation using hybrid DFT methods (e.g., B3LYP/6-31G**) to refine computational predictions. Adjust solvent effects in simulations to match experimental conditions (e.g., DMSO vs. chloroform). Contradictions in peak assignments may require 2D NMR (COSY, HSQC) for clarity .

Q. What strategies are effective for identifying and quantifying synthetic byproducts or impurities?

  • Methodological Answer : Use LC-MS/MS with high-resolution mass spectrometry to detect trace impurities. Compare retention times and fragmentation patterns with reference standards (e.g., chlorophenyl-containing impurities in ). Quantify via calibration curves using spiked samples .

Q. How does the compound’s solubility vary under different solvent systems, and what implications does this have for reaction design?

  • Methodological Answer : Conduct phase behavior studies using cloud-point titration or pressure-composition diagrams (methodology in –7). For example, test solubility in polar aprotic (DMF, DMSO) vs. nonpolar solvents (hexane). Correlate results with Hansen solubility parameters to optimize solvent selection .

Q. What computational approaches predict the reactivity of the trifluoromethylphenyl group in nucleophilic or electrophilic reactions?

  • Methodological Answer : Employ Fukui function analysis to identify electrophilic/nucleophilic sites. Molecular dynamics simulations can model steric effects from the bulky trifluoromethyl group. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. How should researchers address contradictory data in thermal stability or decomposition pathways?

  • Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N2_2 vs. O2_2). Cross-reference with GC-MS to identify decomposition products. Contradictions may arise from moisture sensitivity—repeat experiments under anhydrous conditions .

Properties

IUPAC Name

5-chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O/c13-8-2-1-3-11(17)9-4-6-10(7-5-9)12(14,15)16/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGVUMJAEIGGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507607
Record name 5-Chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343968-74-1
Record name 5-Chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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